molecular formula C11H21NO2 B14381113 N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine CAS No. 89849-60-5

N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine

Cat. No.: B14381113
CAS No.: 89849-60-5
M. Wt: 199.29 g/mol
InChI Key: VRVSKVOWNDFDEB-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a methoxyethyl group and a methylheptenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine typically involves the reaction of 3-(2-methoxyethyl)-6-methylhept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. It also interacts with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylhept-5-en-3-ylidene)hydroxylamine
  • N-(5-methylhex-4-en-3-ylidene)hydroxylamine
  • N-(7-methyloct-6-en-3-ylidene)hydroxylamine

Uniqueness

N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine stands out due to its methoxyethyl group, which imparts unique chemical properties and reactivity. This structural feature enhances its solubility and stability, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

89849-60-5

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylhept-5-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H21NO2/c1-9(2)5-6-11(7-8-14-4)10(3)12-13/h5,11,13H,6-8H2,1-4H3

InChI Key

VRVSKVOWNDFDEB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCOC)C(=NO)C)C

Origin of Product

United States

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